molecular formula C22H16BrN5O2S B244280 5-(4-BROMOPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE

5-(4-BROMOPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE

Cat. No.: B244280
M. Wt: 494.4 g/mol
InChI Key: PTDJPRIPBOYAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-BROMOPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a bromophenyl group, a triazolothiadiazole moiety, and a furamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of key biological processes . For example, it may inhibit shikimate dehydrogenase, an enzyme involved in the biosynthesis of essential metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-BROMOPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazolothiadiazole core and bromophenyl group contribute to its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C22H16BrN5O2S

Molecular Weight

494.4 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]furan-2-carboxamide

InChI

InChI=1S/C22H16BrN5O2S/c1-13-25-26-22-28(13)27-21(31-22)16-4-2-14(3-5-16)12-24-20(29)19-11-10-18(30-19)15-6-8-17(23)9-7-15/h2-11H,12H2,1H3,(H,24,29)

InChI Key

PTDJPRIPBOYAKB-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br

Origin of Product

United States

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